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molecular formula C6H6ClNO2S B1218434 2-Chlorobenzenesulfonamide CAS No. 6961-82-6

2-Chlorobenzenesulfonamide

Cat. No. B1218434
M. Wt: 191.64 g/mol
InChI Key: JCCBZCMSYUSCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04441917

Procedure details

2-Chlorobenzenesulphonyl chloride (58 g) in either (60 ml) was added dropwise with stirring to concentrated ammonia solution (575 ml). When addition was complete, the mixture was stirred and heated at 70° C. for 1 hour. The mixture was then cooled and the solid filtered off, washed with water, and dried to give the required 2-chlorobenzenesulphonamide (39 g) with a melting point of 186° C.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
575 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8](Cl)(=[O:10])=[O:9].[NH3:12]>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([NH2:12])(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
575 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
FILTRATION
Type
FILTRATION
Details
the solid filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 39 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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